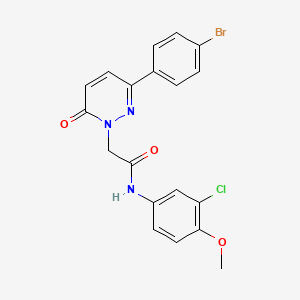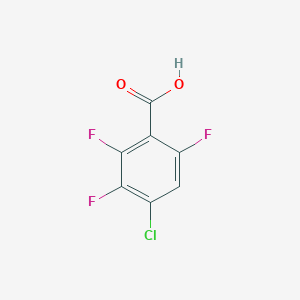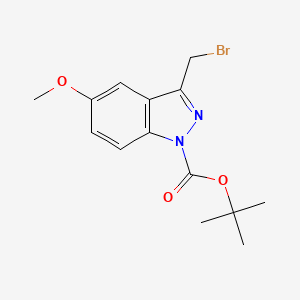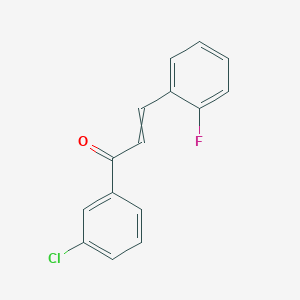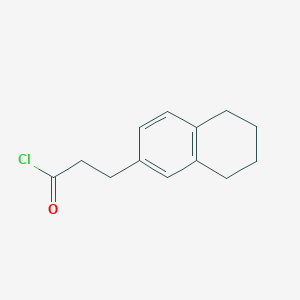
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . This compound is characterized by the presence of a propanoyl chloride group attached to a tetrahydronaphthalenyl moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylpropanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C13H16O+SOCl2→C13H15ClO+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include thionyl chloride for chlorination, nucleophiles for substitution, and reducing agents for reduction. Major products formed from these reactions include amides, esters, thioesters, and alcohols.
Aplicaciones Científicas De Investigación
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The propanoyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their structure and functional groups .
Comparación Con Compuestos Similares
Similar compounds to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride include:
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid: Formed by hydrolysis of the chloride compound.
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanol: The alcohol precursor used in the synthesis of the chloride compound.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: A related compound used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in organic synthesis, enabling the preparation of a wide range of derivatives with diverse applications.
Propiedades
Fórmula molecular |
C13H15ClO |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoyl chloride |
InChI |
InChI=1S/C13H15ClO/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h5,7,9H,1-4,6,8H2 |
Clave InChI |
MVVWQVBNERQESP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


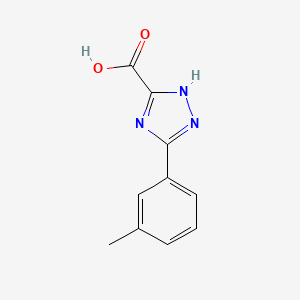
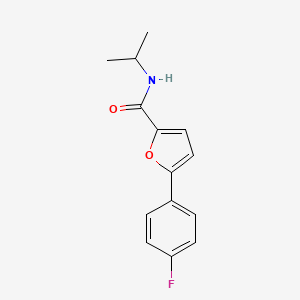


![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
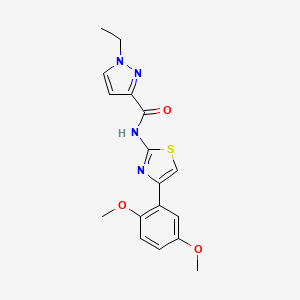

![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)

